molecular formula C13H17N7 B3776177 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine

Cat. No.: B3776177
M. Wt: 271.32 g/mol
InChI Key: BDNOKTJYGRPECH-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine is a synthetic compound that combines the structural features of pyrazole and purine

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7/c1-9-6-10(2)20(19-9)5-3-4-14-12-11-13(16-7-15-11)18-8-17-12/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNOKTJYGRPECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC2=NC=NC3=C2NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine typically involves the alkylation of 3,5-dimethylpyrazole with a suitable alkyl halide, followed by a coupling reaction with a purine derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or purine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the pyrazole or purine rings.

Scientific Research Applications

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the context of medicinal applications, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or viral replication.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine, known for its use as a ligand in coordination chemistry.

    Purine Derivatives: Compounds such as adenine and guanine, which are key components of nucleic acids and have various biological functions.

Uniqueness

This compound is unique due to its combined structural features of pyrazole and purine, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile tool in scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine
Reactant of Route 2
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7H-purin-6-amine

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